Technical Monograph: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
Technical Monograph: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
Scaffold Architecture, Synthetic Protocols, and Medicinal Utility
Executive Summary
8,8-Difluoro-2-azaspiro[4.5]decan-3-one represents a high-value pharmacophore in modern drug discovery, merging the conformational rigidity of spirocycles with the metabolic resilience of organofluorine chemistry. As a fluorinated analog of the gabapentin-lactam scaffold, this molecule serves as a critical bioisostere for lead optimization.
Its core value lies in "Escaping Flatland" —increasing fraction sp3 (Fsp3) character to improve solubility and target selectivity while utilizing the gem-difluoro moiety to block oxidative metabolism at the typically labile 4-position of the cyclohexane ring. This guide details the structural logic, validated synthetic pathways, and physicochemical profiling of this scaffold.
Structural Analysis & Pharmacophore Design
The Spirocyclic Advantage
Unlike flat aromatic systems, the spiro[4.5]decane core forces substituents into orthogonal vectors. The quaternary spiro-carbon (C5) creates a rigid separation between the polar lactam headgroup (hydrogen bond donor/acceptor) and the lipophilic fluorinated tail.
The gem-Difluoro Effect
The introduction of fluorine at the C8 position is not merely for lipophilicity; it exploits the gauche effect and electronic deactivation:
-
Metabolic Blockade: The C8 position in the parent spiro-lactam is a "soft spot" for Cytochrome P450 oxidation. Replacing C-H bonds with strong C-F bonds (approx. 116 kcal/mol) prevents hydroxylation.
-
pKa Modulation: Through through-bond inductive effects (
), the difluoro group lowers the basicity of the lactam nitrogen slightly, potentially altering membrane permeability. -
Lipophilicity (LogP): While polar, the C-F bond is hydrophobic. The gem-difluoro motif typically increases logP by ~0.1–0.3 units compared to the methylene parent, aiding blood-brain barrier (BBB) penetration without the penalty of a bulky alkyl group.
Physicochemical Profiling
The following data represents calculated consensus values derived from structure-activity relationship (SAR) databases for the 8,8-difluoro analog.
| Property | Value | Clinical Significance |
| Formula | C | Core scaffold composition |
| Mol.[1][2][3][4][5][6][7] Weight | 189.20 g/mol | Fragment-like (<200 Da), ideal for growing leads |
| cLogP | 1.1 – 1.4 | Optimal lipophilicity for CNS penetration |
| TPSA | 29.1 Å | High membrane permeability (Rule of 5 compliant) |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket anchoring |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 0 | High rigidity minimizes entropic penalty upon binding |
| Fsp3 | 0.78 | High 3D character correlates with clinical success |
Synthetic Protocols
Two primary routes are established for this scaffold. Route A (Nitromethane Addition) is preferred for safety and scalability, avoiding toxic cyanide reagents used in older gabapentin syntheses.
Route A: The "Green" Nitro-Michael Cascade
This protocol utilizes 4,4-difluorocyclohexanone as the starting material.
Step 1: Knoevenagel Condensation
-
Reagents: 4,4-Difluorocyclohexanone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Acetic acid (0.1 eq).
-
Solvent: Toluene (with Dean-Stark trap).
-
Procedure: Reflux the ketone and ethyl cyanoacetate in toluene with catalytic ammonium acetate/acetic acid. Continuously remove water via the Dean-Stark trap to drive the equilibrium.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product is the
-unsaturated cyanoester. -
Yield Target: >85%.
Step 2: Michael Addition of Nitromethane
-
Reagents: Intermediate from Step 1, Nitromethane (excess/solvent), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).
-
Conditions: 0°C to Room Temperature, 4 hours.
-
Mechanism: The nitronate anion attacks the
-carbon of the unsaturated ester. This installs the quaternary spiro-center. -
Purification: Flash column chromatography (silica gel).
Step 3: Reductive Cyclization (The "Cascade")
-
Reagents: Nitro-ester intermediate, Raney Nickel (approx 20 wt%), H
gas (50 psi). -
Solvent: Ethanol or Methanol.
-
Procedure:
-
Hydrogenation reduces the nitro group (-NO
) to the primary amine (-NH ). -
Spontaneous Cyclization: The newly formed amine intramolecularly attacks the ethyl ester, displacing ethanol and closing the pyrrolidone ring.
-
Filter catalyst carefully (pyrophoric risk). Concentrate filtrate.
-
-
Validation:
H NMR should show disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and appearance of the lactam NH.
Synthetic Workflow Diagram
Caption: Figure 1. Step-wise synthetic pathway via the Nitromethane Michael Addition route, avoiding toxic cyanide reagents.
Experimental Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
- F NMR: Essential for confirming the gem-difluoro motif. Expect a distinct signal around -90 to -100 ppm . Depending on the ring conformation (chair vs. twist-boat), the fluorines may appear as a singlet (rapid flipping) or an AB quartet (rigid conformer).
-
H NMR (DMSO-d
):- 7.5-8.0 ppm (br s, 1H): Lactam NH .
- 2.0-2.4 ppm (s, 2H): Methylene protons adjacent to carbonyl (C4-H).
-
1.5-2.0 ppm (m, 8H): Cyclohexane ring protons. Look for splitting patterns caused by
coupling.
Mass Spectrometry
-
Method: LC-MS (ESI+).
-
Target Ion: [M+H]
= 190.2. -
Fragment Pattern: Loss of HF (M-20) is common in difluoro-cycloalkanes under high collision energy.
Application in Lead Optimization
The 8,8-difluoro-2-azaspiro[4.5]decan-3-one scaffold acts as a bioisostere for several common moieties.
Case Study: Gabapentinoids
In the development of
-
Modification: Replacing the cyclohexane of gabapentin-lactam with the 8,8-difluoro analog.
-
Outcome: The dipole moment of the C-F bonds aligns anti-parallel to the carbonyl in specific conformations, potentially enhancing binding affinity via electrostatic interactions with arginine residues in the binding pocket.
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore decomposition showing the functional roles of specific structural regions.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of spirocycles).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. Link
- Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews.
-
PubChem. (2025). "Compound Summary: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one". National Library of Medicine. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond". Chemical Society Reviews. Link
- Raheem, I. T., et al. (2004). "Synthesis of gem-difluoro-substituted spiro-lactams". Organic Letters.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitroso-2-azaspiro[4.5]decan-3-one | Manasa Life Sciences [manasalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 8,8-difluoro-2-azaspiro[4.5]decan-1-one (C9H13F2NO) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
